

An In-depth Technical Guide on the Spectral Data of Alpiniaterpene A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alpiniaterpene A**

Cat. No.: **B12323115**

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This technical guide provides a comprehensive overview of the spectral data for **Alpiniaterpene A**, a cadinane sesquiterpene isolated from the rhizomes of *Alpinia officinarum*. The data presented herein is crucial for the identification, characterization, and further development of this natural compound. All data is sourced from the primary literature reporting its discovery and structural elucidation.

Compound Overview

Alpiniaterpene A is a novel cadinane sesquiterpene identified from *Alpinia officinarum*. Its structure was established through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of **Alpiniaterpene A**.

Table 1: High-Resolution Mass Spectrometry Data for **Alpiniaterpene A**

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
Measured m/z	277.1443 [M - H] ⁻
Calculated m/z for C ₁₆ H ₂₁ O ₄	277.1445
Molecular Formula	C ₁₆ H ₂₂ O ₄

Infrared (IR) Spectroscopy Data

The infrared spectrum of **Alpiniaterpene A** provides key information about the functional groups present in the molecule. The spectrum was obtained using a potassium bromide (KBr) disc.

Table 2: Infrared (IR) Absorption Frequencies for **Alpiniaterpene A**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3442	O-H (Hydroxyl) stretching
2930	C-H stretching
1713	C=O (Carbonyl) stretching
1651	C=C stretching
1439	C-H bending
1290	C-O stretching
1210	C-O stretching
889	=C-H bending (out-of-plane)
748	C-H bending

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR spectra are fundamental for the detailed structural elucidation of **Alpiniaterpene A**. The spectra were recorded in deuterated chloroform (CDCl_3).

Table 3: ^1H and ^{13}C NMR Spectral Data for **Alpiniaterpene A** (in CDCl_3)

Position	δC (ppm)	δH (ppm) (Multiplicity, J in Hz)
1	50.1	2.15 (m)
2	25.4	1.85 (m), 1.65 (m)
3	35.2	1.95 (m), 1.75 (m)
4	134.4	-
5	127.8	5.60 (br s)
6	41.5	2.30 (m)
7	42.1	2.45 (m)
8	28.1	1.90 (m), 1.60 (m)
9	45.3	2.05 (m)
10	150.2	-
11	169.8	-
12	17.5	0.95 (d, 6.8)
13	183.3	-
14	21.2	1.05 (d, 6.8)
15	109.8	4.95 (s), 4.85 (s)
16-OCH ₃	52.2	3.69 (s)

Experimental Protocols

The following are generalized experimental protocols based on the information provided in the source literature and standard laboratory practices.

5.1. High-Resolution Mass Spectrometry (HR-MS)

- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Preparation: The isolated **Alpiniaterpene A** was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- Analysis Mode: The analysis was conducted in negative ion mode to detect the deprotonated molecule $[M-H]^-$.
- Data Acquisition: The mass-to-charge ratio (m/z) was measured over a specified range to determine the exact mass of the parent ion.

5.2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the purified compound was finely ground with dry potassium bromide (KBr) powder. This mixture was then pressed into a thin, transparent pellet.
- Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the IR spectrum was recorded, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet was subtracted.

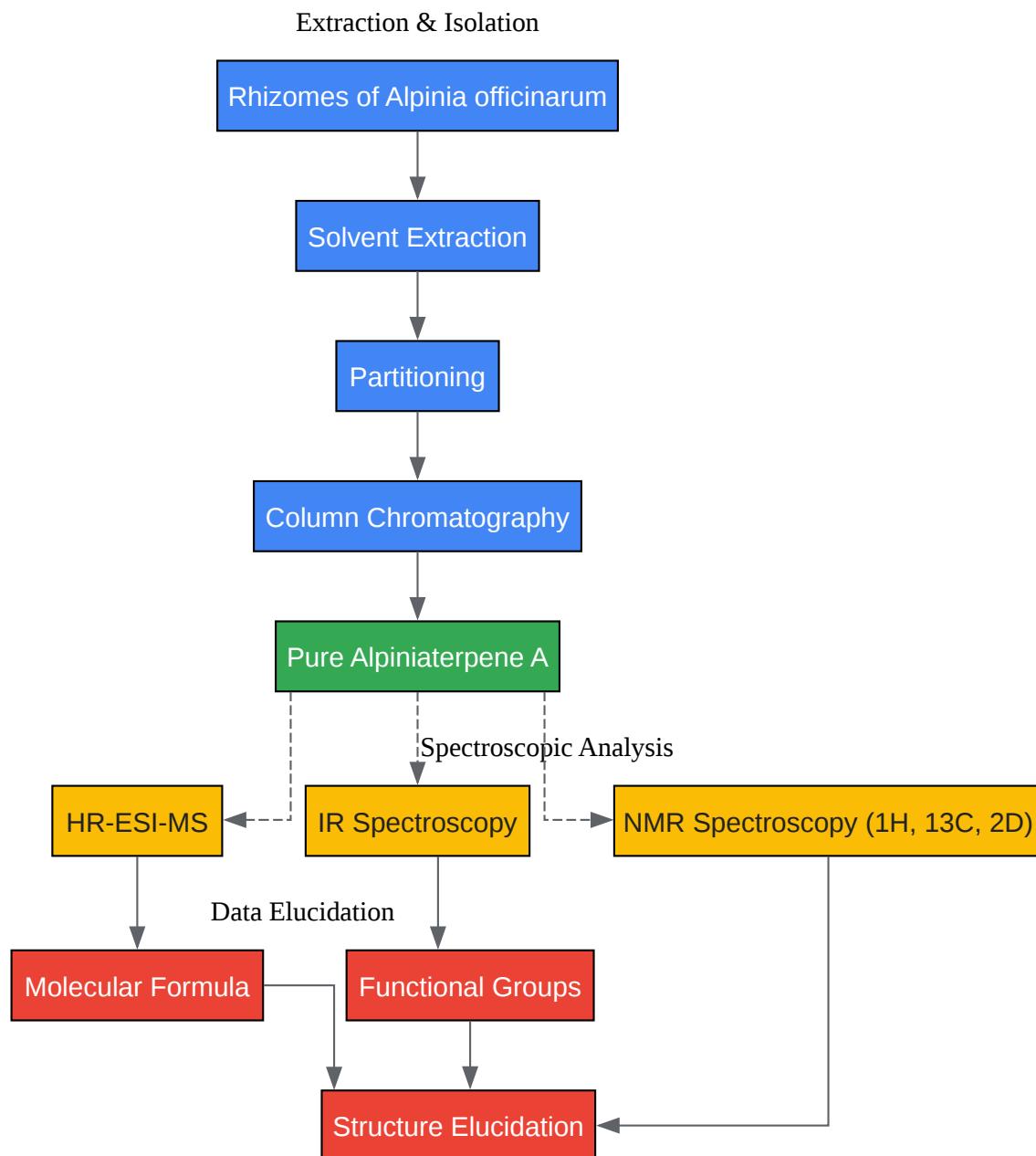
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **Alpiniaterpene A** was dissolved in about 0.5 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy: One-dimensional proton NMR spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

- ^{13}C NMR Spectroscopy: One-dimensional carbon NMR spectra, including broadband proton-decoupled spectra, were acquired to determine the chemical shifts of the carbon atoms.
- 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity between protons and carbons, which was crucial for the complete structural assignment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Alpiniaterpene A**.

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Caption: Workflow for the isolation and structural elucidation of **Alpiniatepene A**.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of Alpiniaterpene A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12323115#spectral-data-nmr-ms-ir-of-alpiniaterpene-a>

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